NOS Isoform Inhibition Profile (iNOS, eNOS, nNOS)
3-Phenyl-2,2-dimethyl-1,3-propanediamine exhibits a distinct inhibitory profile against the three human NOS isoforms, with a notable selectivity window for inducible NOS (iNOS) over endothelial NOS (eNOS). The compound's EC50 against iNOS is 2.20 µM, which is approximately 1.9-fold more potent than its activity against eNOS (EC50 = 4.20 µM) and moderately more potent than its activity against neuronal NOS (nNOS; EC50 = 2.90 µM) [1]. This contrasts with a closely related analog, N,N-Dimethyl-N'-phenyl-propane-1,3-diamine (CAS 13658-95-2), which shows negligible activity (Ki > 10 µM) at the 5-HT1B receptor, a different target [2].
| Evidence Dimension | Inhibition of human NOS isoforms (EC50) |
|---|---|
| Target Compound Data | iNOS EC50 = 2.20 µM; eNOS EC50 = 4.20 µM; nNOS EC50 = 2.90 µM |
| Comparator Or Baseline | N,N-Dimethyl-N'-phenyl-propane-1,3-diamine: Ki > 10 µM at 5-HT1B receptor (different target) |
| Quantified Difference | ~1.9x more potent at iNOS vs. eNOS; distinct NOS isoform activity vs. comparator's lack of 5-HT1B activity |
| Conditions | Cell-based assays using human iNOS/eNOS/nNOS expressed in HEK293 cells, measuring NO production inhibition. |
Why This Matters
This isoform-specific inhibition profile is crucial for researchers seeking to modulate iNOS activity while minimizing effects on eNOS, which is important for cardiovascular safety.
- [1] BindingDB. (n.d.). BDBM50348736: CHEMBL1801480. Retrieved April 22, 2026. View Source
- [2] BindingDB. (n.d.). BDBM50016921: CHEMBL139976. Retrieved April 22, 2026. View Source
